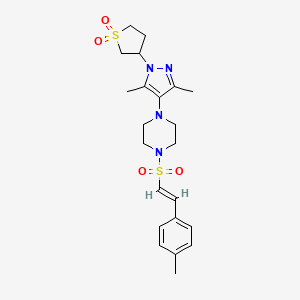

(E)-3-(3,5-dimethyl-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

3-[3,5-dimethyl-4-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S2/c1-17-4-6-20(7-5-17)8-15-32(29,30)25-12-10-24(11-13-25)22-18(2)23-26(19(22)3)21-9-14-31(27,28)16-21/h4-8,15,21H,9-14,16H2,1-3H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDKEFGCEPJTSV-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,5-dimethyl-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

With the following key components:

- Tetrahydrothiophene 1,1-dioxide : Known for its diverse biological activities.

- Pyrazole derivative : Exhibits significant pharmacological properties including anti-inflammatory and anti-cancer effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that pyrazole derivatives often exhibit antitumor properties. For instance, compounds similar to the one have shown inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth .

2. Anti-inflammatory Effects

Studies have demonstrated that derivatives of tetrahydrothiophene can reduce inflammation markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known to display activity against a range of pathogens, including bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The pyrazole moiety is known to interact with various kinases, leading to reduced cell proliferation in cancerous cells.

- Modulation of Inflammatory Pathways : The tetrahydrothiophene component may influence signaling pathways that regulate inflammation .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the piperazine position significantly enhanced their cytotoxicity against breast cancer cell lines. The compound was synthesized and tested, showing promising results with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using animal models, the administration of the compound resulted in a marked decrease in paw edema induced by carrageenan. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .

Data Tables

Comparison with Similar Compounds

Methodological Considerations

The use of SHELX software (particularly SHELXL) ensures consistency in structural comparisons, as most analogs in this class have been refined using this tool . Discrepancies in crystallographic parameters (e.g., R-factors) often reflect differences in data quality rather than molecular stability.

Q & A

Q. What are the key structural features influencing the compound's reactivity and biological activity?

The compound's reactivity is governed by its sulfonyl-piperazine group, pyrazole ring, and tetrahydrothiophene dioxide moiety. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the pyrazole ring contributes to aromatic stacking interactions in biological systems. The tetrahydrothiophene dioxide moiety may influence solubility and metabolic stability .

Q. What synthetic strategies are employed for multi-step synthesis of this compound?

Synthesis typically involves sequential reactions:

- Step 1: Coupling of 4-methylstyryl sulfonyl chloride with piperazine under basic conditions (e.g., NaH in DMF).

- Step 2: Functionalization of the pyrazole ring via nucleophilic substitution.

- Step 3: Cyclization to form the tetrahydrothiophene dioxide core. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of substitutions.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reverse-phase C18 columns).

- Mass Spectrometry (HRMS): Validation of molecular weight and fragmentation patterns .

Q. How are common impurities identified during synthesis?

Impurities arise from incomplete sulfonation or piperazine coupling. Use LC-MS to detect unreacted intermediates and 2D-COSY NMR to resolve stereochemical byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Bayesian Optimization: Algorithms predict optimal temperature, solvent, and catalyst combinations by iterating through parameter space.

- Density Functional Theory (DFT): Models transition states to identify rate-limiting steps (e.g., sulfonation efficiency). Experimental validation via Design of Experiments (DoE) minimizes trial runs .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

- Analog Synthesis: Modify the pyrazole substituents (e.g., methyl vs. methoxy groups) to assess binding affinity.

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.

- In Vitro Assays: Measure IC₅₀ values against cell lines expressing target receptors .

Q. How to resolve contradictions in biological activity data across studies?

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, kₐ) to confirm target engagement.

- Isothermal Titration Calorimetry (ITC): Validate thermodynamic parameters (ΔH, ΔS) to rule out nonspecific interactions. Cross-validate with orthogonal assays (e.g., fluorescence polarization) .

Q. What mechanistic insights exist for its interaction with biological pathways?

The sulfonamide group inhibits carbonic anhydrase isoforms via zinc coordination, while the piperazine moiety enhances membrane permeability. Synergistic effects with tetrahydrothiophene dioxide suggest modulation of oxidative stress pathways (e.g., Nrf2/Keap1) .

Q. How to assess stability under physiological conditions?

- Forced Degradation Studies: Expose to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Light Stress Testing: UV irradiation (ICH Q1B) to detect photolytic byproducts.

- Metabolic Stability: Use liver microsomes (human/rat) to quantify half-life (t₁/₂) .

Q. What advanced techniques optimize multi-step synthesis yield?

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation).

- Statistical Modeling: Partial Least Squares (PLS) regression identifies critical factors (e.g., catalyst loading).

- In Situ FTIR: Monitors reaction progress in real-time to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.